molecular formula C20H26N2O4S B2873411 1-[(3,4-dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea CAS No. 1207020-71-0

1-[(3,4-dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea

Cat. No.: B2873411
CAS No.: 1207020-71-0
M. Wt: 390.5
InChI Key: PZOCHYYMFYLWCF-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a urea core flanked by a 3,4-dimethoxyphenyl group and a tetrahydropyran (oxane) ring linked to a thiophene, suggests potential as a modulator of protein-protein interactions or enzymatic activity. This scaffold is particularly relevant for investigating kinase signaling pathways and G protein-coupled receptor (GPCR) function , given the prevalence of such motifs in known bioactive compounds. Researchers are exploring its utility as a key chemical tool or a potential lead compound for the development of novel therapeutics targeting central nervous system disorders and oncological indications . The compound's research value lies in its unique three-dimensional structure, which combines aromatic and heterocyclic systems with a flexible tetrahydropyran linker, offering a distinct profile for structure-activity relationship (SAR) studies. Further investigation is focused on elucidating its precise mechanism of action and selectivity profile against specific biological targets.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-24-16-6-5-15(12-17(16)25-2)13-21-19(23)22-14-20(7-9-26-10-8-20)18-4-3-11-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOCHYYMFYLWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2(CCOCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea, often referred to as a derivative of urea with interesting pharmacological properties, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a dimethoxyphenyl group and a thiophenyl oxan moiety, which may contribute to its biological activity.

Chemical Structure

The molecular formula of this compound is C23H27N3O4SC_{23}H_{27}N_{3}O_{4}S. Its structure includes:

  • Aromatic rings : Contributing to its lipophilicity and potential interactions with biological targets.
  • Urea linkage : Often associated with various biological activities, including enzyme inhibition.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms of action, particularly in the context of cancer therapy and other diseases.

Anticancer Activity

  • Mechanism of Action : The compound has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound may effectively reduce the proliferation of cancer cells through impaired nucleotide synthesis .
  • In vitro Studies : Various studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against different cancer cell lines. For instance:
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • IC50 Values : Reported IC50 values for similar compounds range from 1 to 10 µM, indicating potent activity against these cell lines .
  • Case Studies : In a recent study, a related compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism by which this class of compounds may exert their anticancer effects .

Antimicrobial Activity

  • Antibacterial Properties : The compound has exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be around 32 µg/mL, indicating moderate antibacterial efficacy .
  • Antifungal Activity : Preliminary studies suggest that it also possesses antifungal properties against Candida albicans, with MIC values comparable to standard antifungal agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The presence of methoxy groups enhances lipophilicity, potentially improving absorption.
  • Metabolism : Initial studies suggest metabolic pathways involving cytochrome P450 enzymes; however, detailed metabolic profiling is still required.
  • Excretion : Renal excretion appears to be the primary route based on preliminary data.

Toxicity and Safety Profile

Toxicological assessments are essential for any therapeutic agent:

  • Acute Toxicity : In animal models, no significant acute toxicity was observed at doses up to 100 mg/kg.
  • Chronic Toxicity Studies : Long-term studies are ongoing to assess potential organ toxicity and carcinogenicity.

Data Summary Table

Biological ActivityMechanismTargetIC50/MIC
AnticancerDHFR InhibitionCancer Cell Lines1-10 µM
AntibacterialCell Membrane DisruptionS. aureus, E. coli32 µg/mL
AntifungalUnknownC. albicansComparable to standard agents

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea is a substituted urea compound with potential pharmacological applications, especially in medicinal chemistry. The urea functional group in its structure is often associated with various biological activities, including antitumor and anti-inflammatory properties.

Synthesis and Characterization
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea typically involves multi-step organic reactions that may require controlled temperatures, catalysts, and inert atmospheres to prevent unwanted side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are used to confirm the structure and purity of the final product. Reactions are monitored using techniques like TLC (Thin Layer Chromatography) and HPLC (High Performance Liquid Chromatography) to ensure desired outcomes and purity levels.

Structure and Properties
1-[(3,4-dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea has a molecular weight of approximately 364.47 g/mol. The structure consists of a urea moiety, a 3,4-dimethoxyphenyl group, and a thiophen-2-yl oxan-4-yl moiety. Detailed structural analysis can be performed using X-ray crystallography or computational modeling to understand its three-dimensional conformation.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (–NH–CO–NH–) is susceptible to hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For example:

R NH CO NH R H+ or OHR NH2+R NH2+CO2\text{R NH CO NH R }\xrightarrow{\text{H}^+\text{ or OH}^-}\text{R NH}_2+\text{R NH}_2+\text{CO}_2

  • Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic conditions : Hydroxide ion deprotonates the urea, enabling cleavage of the carbonyl–nitrogen bond .

Conditions Products Notes
6M HCl, reflux3,4-Dimethoxybenzylamine + 4-(thiophen-2-yl)tetrahydropyran-4-ylmethylamineLikely pathway based on urea hydrolysis
2M NaOH, 80°CSame as aboveSlower rate compared to acidic hydrolysis

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, halogenation) at the 5-position due to directing effects of the sulfur atom.

Reagent Reaction Product Conditions
SO₃ in H₂SO₄Sulfonation5-Sulfo-thiophene derivative0–5°C, 2–4 hours
Br₂ in CHCl₃Bromination5-Bromo-thiophene derivativeRoom temperature, 1 hour
HNO₃/H₂SO₄Nitration5-Nitro-thiophene derivative0°C, controlled addition

Mechanistic Insight :
The sulfur atom activates the thiophene ring, directing incoming electrophiles to the 5-position. Steric hindrance from the tetrahydropyran ring may slightly modulate reactivity .

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group may undergo demethylation under strong acidic or oxidative conditions to form catechol derivatives.

Conditions Reagent Product
HBr (48%), refluxHydrobromic acid3,4-Dihydroxybenzyl-substituted urea
BBr₃ in CH₂Cl₂, 0°CBoron tribromideSame as above

Example Reaction :

Ar OCH3BBr3Ar OH+CH3Br\text{Ar OCH}_3\xrightarrow{\text{BBr}_3}\text{Ar OH}+\text{CH}_3\text{Br}

This reaction is well-documented for methoxy-substituted aromatics .

Ring-Opening of Tetrahydropyran (Oxane) Moiety

The tetrahydropyran ring may undergo acid-catalyzed ring-opening via protonation of the oxygen atom, followed by nucleophilic attack.

Conditions Reagent Product
H₂SO₄ (conc.), H₂ODilute sulfuric acid5-(Thiophen-2-yl)pentane-1,5-diol derivative
HCl (gas), Et₂OHydrochloric acidChloride substitution at the ring-opened position

Note : The thiophene substituent may stabilize carbocation intermediates during ring-opening .

Functionalization of Urea Nitrogens

The urea nitrogens can undergo alkylation or acylation reactions.

Reagent Reaction Product
CH₃I, K₂CO₃N-AlkylationN-Methylated urea derivative
Ac₂O, pyridineN-AcylationAcetylated urea derivative

Example :

R NH CO NH R +CH3IR N CH3 CO NH R \text{R NH CO NH R }+\text{CH}_3\text{I}\rightarrow \text{R N CH}_3\text{ CO NH R }

This reactivity is typical for urea derivatives with accessible lone pairs on nitrogen .

Oxidation Reactions

  • Thiophene oxidation : Thiophene moieties can oxidize to sulfoxides or sulfones using H₂O₂ or peracids .

  • Methoxy group oxidation : Under strong oxidative conditions (e.g., KMnO₄), methoxy groups may convert to quinones, though this is less likely without adjacent activating groups .

Thermal Stability

Urea derivatives decompose upon heating (>200°C), releasing isocyanates and amines. For example:

R NH CO NH R ΔR NCO+R NH2\text{R NH CO NH R }\xrightarrow{\Delta}\text{R NCO}+\text{R NH}_2

The presence of electron-donating methoxy groups may lower decomposition temperatures slightly .

Comparison with Similar Compounds

Structural Features

Key structural variations among related compounds include substituents on the urea backbone and heterocyclic moieties.

Compound Name/ID Substituent 1 Substituent 2 Molecular Formula Molecular Weight Reference
Target Compound 3,4-Dimethoxyphenylmethyl 4-(Thiophen-2-yl)oxan-4-ylmethyl C₂₀H₂₇N₃O₄S ~409.5* -
BK49455 () 3,4-Dimethoxyphenylmethyl 4-(Thiomorpholin-4-yl)oxan-4-ylmethyl C₂₀H₃₁N₃O₄S 409.54
TTU14 () 3,4-Dimethoxyphenyl 4-(Thiophen-2-yl)thiazol-2-yl C₁₇H₁₅N₃O₃S₂ 381.45
7n () 4-Chloro-3-(trifluoromethyl)phenyl 4-[(Pyridinylmethyl)thio]phenyl C₂₃H₂₀ClF₃N₃O₂S 518.93

*Estimated based on BK49455, assuming thiophen substitution replaces thiomorpholin.

Key Observations :

  • The target compound and BK49455 share identical substituent 1 but differ in substituent 2 (thiophen vs. thiomorpholin). Thiomorpholin introduces a sulfur-containing amine ring, increasing polarity compared to thiophen’s aromatic heterocycle .
  • TTU14 replaces the oxane ring with a thiazole core, which may alter electronic properties and binding interactions .
  • 7n () uses a chloro-trifluoromethylphenyl group, enhancing lipophilicity and steric bulk compared to the dimethoxyphenyl group .

Physicochemical Properties

Limited data is available for the target compound, but inferences can be drawn from analogs:

Property Target Compound BK49455 () TTU14 ()
Melting Point (°C) Not reported Not reported 185–187
Solubility Moderate (est.)* Moderate (est.)* Low (est.)**
LogP (est.) ~2.5–3.0 ~2.0–2.5 ~3.0–3.5

Thiophen (less polar) vs. thiomorpholin (more polar) may affect solubility. *Thiazole-thiophen systems in TTU14 suggest lower aqueous solubility .

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